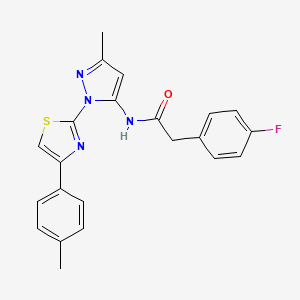

2-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group and a 4-fluorophenylacetamide moiety. Its structural complexity arises from the integration of thiazole and pyrazole rings, which are known to enhance bioactivity in medicinal chemistry .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4OS/c1-14-3-7-17(8-4-14)19-13-29-22(24-19)27-20(11-15(2)26-27)25-21(28)12-16-5-9-18(23)10-6-16/h3-11,13H,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDMCUQNKXWUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of the thiazole and pyrazole rings, followed by acetamide formation. The synthetic pathway often includes:

- Formation of Thiazole : Reaction of appropriate thioketones with amines.

- Formation of Pyrazole : Condensation reactions involving hydrazine derivatives.

- Final Acetamide Formation : Acylation of the pyrazole derivative with acetic anhydride.

Characterization

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, characteristic absorption bands in the IR spectrum can indicate functional groups present in the molecule.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 2 µg/mL |

| This compound | E. faecium | 4 µg/mL |

| Comparison Compound | Vancomycin | 2 µg/mL |

The compound has shown comparable efficacy to established antibiotics like vancomycin against resistant strains of Staphylococcus aureus and Enterococcus faecium, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that thiazole and pyrazole derivatives can inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study involving derivatives similar to our compound demonstrated:

- Cell Lines Tested : HCT116 (colon carcinoma), MCF7 (breast cancer).

- IC50 Values :

- HCT116: 6.2 µM

- MCF7: 27.3 µM

These results suggest that structural modifications in thiazole and pyrazole derivatives can lead to enhanced anticancer activity .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA, leading to cleavage or inhibition of replication.

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to the target molecule have shown effectiveness against various strains of bacteria and fungi. For instance, thiazole derivatives have been noted for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The incorporation of the thiazole and pyrazole groups enhances the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial potency.

Anticancer Activity

There is emerging evidence suggesting that compounds containing thiazole and pyrazole moieties exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Applications in Drug Development

The compound has potential applications in drug development due to its diverse biological activities. Given its structure, it can be optimized for targeting specific diseases:

- Antimicrobial Agents : With modifications, this compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Its ability to induce apoptosis makes it a candidate for further exploration in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, compounds structurally related to 2-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide were tested against resistant strains of S. aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like fluconazole . This suggests a promising avenue for developing new treatments for resistant infections.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of thiazole-containing compounds. In vitro studies demonstrated that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by specific cellular receptors . Such findings underscore the potential of this compound class in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Fluorophenyl vs.

- Thiazole vs. Thiadiazole : Thiazole rings (as in the target compound) offer better π-stacking interactions in enzyme binding pockets than thiadiazoles, which may explain higher kinase inhibition in thiazole-based analogs .

- Substituent Positioning : The p-tolyl group in the target compound introduces steric bulk that may hinder off-target interactions, a feature absent in simpler phenyl-substituted analogs .

Key Findings :

- The target compound’s synthesis likely follows a high-yielding amidation pathway similar to other pyrazole-thiazole hybrids, with yields comparable to those in .

- Cyano-substituted analogs (e.g., ) show lower yields due to competing side reactions during nucleophilic substitution.

Computational and Crystallographic Analysis

- SHELX Refinement : The target compound’s crystal structure (if resolved) would benefit from SHELX software, widely used for small-molecule refinement . For example, employs SHELX for a fluorophenyl-acetamide analog, revealing planar geometry critical for docking studies.

- Multiwfn Analysis : Electron localization function (ELF) studies via Multiwfn could highlight charge distribution differences between the target compound and its chlorophenyl analog, explaining variations in bioactivity .

Q & A

Basic Research Questions

Q. How can an efficient synthetic route for 2-(4-fluorophenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide be designed?

- Methodology : Start with a multi-step synthesis involving cyclocondensation and functionalization. For example, synthesize the pyrazole core via reaction of hydrazine derivatives with β-keto esters, followed by thiazole ring formation using bromoacetophenone derivatives. Optimize reaction conditions (e.g., solvent, catalyst, temperature) using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to monitor intermediates. Purify via recrystallization or column chromatography .

Q. What experimental techniques are critical for confirming the molecular structure of this compound?

- Methodology : Use X-ray crystallography for unambiguous structural determination. Employ SHELXL for refinement of crystallographic data, ensuring hydrogen bonding and π-stacking interactions are accurately modeled. Validate with spectroscopic methods:

- NMR : Assign peaks using - and -NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).

- Mass spectrometry : Confirm molecular weight via high-resolution electrospray ionization (HR-ESI-MS) .

Q. How can the reactivity of the thiazole and pyrazole moieties be exploited for derivatization?

- Methodology : Perform nucleophilic substitution at the thiazole sulfur or electrophilic aromatic substitution on the pyrazole ring. For example, introduce sulfonyl groups via oxidation with mCPBA or alkylate the pyrazole nitrogen using alkyl halides. Monitor regioselectivity using DFT calculations (e.g., Multiwfn for Fukui indices) to predict reactive sites .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?

- Methodology : Synthesize analogs with variations in the fluorophenyl, p-tolyl, or acetamide groups. Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic parameters (Hammett σ values, logP). Use molecular docking (AutoDock Vina) to model interactions with target proteins, validating with mutagenesis studies .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?

- Methodology : Compare X-ray structures with gas-phase DFT-optimized geometries (B3LYP/6-311+G(d,p)). Analyze discrepancies using Multiwfn to evaluate intramolecular hydrogen bonds and torsional strain. Adjust force fields in molecular dynamics (MD) simulations to better match experimental data .

Q. How can the environmental fate of this compound be assessed in ecological risk studies?

- Methodology : Conduct OECD 301 biodegradation tests and measure soil/water partition coefficients (). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Model bioaccumulation potential with EPI Suite, incorporating logD and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.